N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves the reaction of pyrazole-3-carboxylic acids with aromatic sulfonamides. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product . For instance, the reaction may be carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Biology: It has been studied for its potential biological activities, including antifungal and antiproliferative properties
Medicine: The compound is being explored for its potential use as an anticancer agent and as a treatment for other diseases
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes and the induction of cell death in cancer cells . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- N-methyl-substituted pyrazole carboxamide
- Pyrazole-3,4-dicarboxylic acid derivatives
Uniqueness
N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its specific structure, which includes a sulfonamide group and a hexahydrocyclohepta ring.
Properties
Molecular Formula |
C16H20N4O3S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20N4O3S/c17-24(22,23)12-8-6-11(7-9-12)10-18-16(21)15-13-4-2-1-3-5-14(13)19-20-15/h6-9H,1-5,10H2,(H,18,21)(H,19,20)(H2,17,22,23) |
InChI Key |
NPAMYFPIJHUHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.